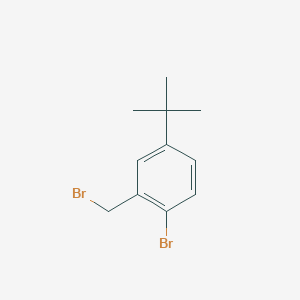
Lithiumselenophene-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithiumselenophene-2-sulfinate is an organoselenium compound that features a selenophene ring substituted with a sulfinate group at the 2-position and a lithium counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithiumselenophene-2-sulfinate typically involves the reaction of selenophene with a suitable sulfinating agent in the presence of lithium ions. One common method is the reaction of selenophene with lithium sulfinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反应分析
Types of Reactions
Lithiumselenophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding selenophene-2-thiol using reducing agents like lithium aluminum hydride.
Substitution: The lithium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.
Substitution: Various metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Selenophene-2-sulfonate
Reduction: Selenophene-2-thiol
Substitution: Selenophene-2-sulfinate salts with different cations
科学研究应用
Chemistry
Lithiumselenophene-2-sulfinate is used as a building block in organic synthesis, particularly in the formation of selenium-containing heterocycles
Biology and Medicine
In medicinal chemistry, selenium-containing compounds like this compound are investigated for their potential biological activities. These compounds have shown promise as antioxidants, anticancer agents, and antimicrobial agents. The presence of selenium in the molecular structure can enhance the biological activity and selectivity of these compounds.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and semiconductors. Its unique electronic properties make it a valuable component in the development of new technologies.
作用机制
The mechanism of action of lithiumselenophene-2-sulfinate involves its interaction with molecular targets through its sulfinate and selenium moieties. The sulfinate group can participate in redox reactions, while the selenium atom can form strong bonds with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Selenophene-2-sulfinate: Similar structure but without the lithium counterion.
Lithiumselenophene-2-sulfonate: Oxidized form of lithiumselenophene-2-sulfinate.
Selenophene-2-thiol: Reduced form of this compound.
Uniqueness
This compound is unique due to the presence of both selenium and lithium in its structure. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, which are not observed in similar compounds. The lithium ion also facilitates the formation of various derivatives through metathesis reactions, expanding its utility in synthetic chemistry.
属性
分子式 |
C4H3LiO2SSe |
|---|---|
分子量 |
201.1 g/mol |
IUPAC 名称 |
lithium;selenophene-2-sulfinate |
InChI |
InChI=1S/C4H4O2SSe.Li/c5-7(6)4-2-1-3-8-4;/h1-3H,(H,5,6);/q;+1/p-1 |
InChI 键 |
RJEMVYQDESOWOH-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=C[Se]C(=C1)S(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Diphenylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13122680.png)
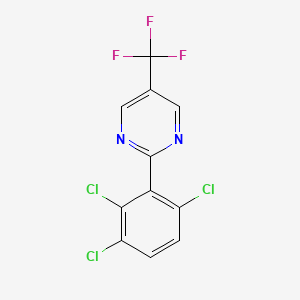

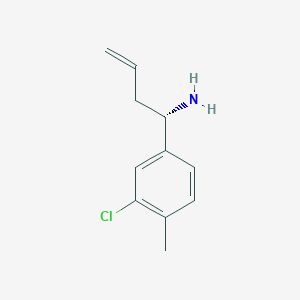
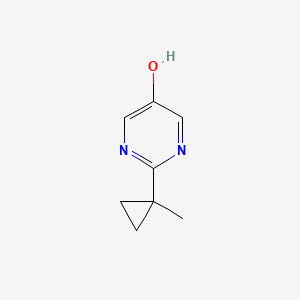


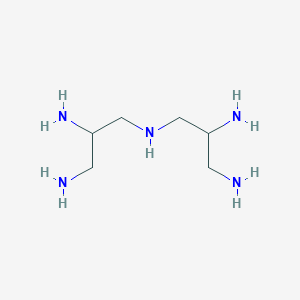
![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)


![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)
